tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
“tert-Butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” is a chemical compound with the CAS Number: 2416236-80-9 . It has a molecular weight of 352.21 . The compound is used in various applications due to its unique structure .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21IO3/c1-12(2,3)17-11(15)9-6-13(7-9)5-4-10(8-14)16-13/h9-10H,4-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Organic Synthesis and Molecular Rearrangements
One study explores the photochemical and thermal rearrangement of oxaziridines , providing evidence in support of stereoelectronic control theory, demonstrating how these rearrangements play a crucial role in organic synthesis and the development of new compounds (Lattes et al., 1982). This work highlights the significance of understanding chemical bond behavior under different conditions for designing efficient synthetic routes.
Molecular Structure Elucidation
Research by Moriguchi et al. (2014) on the synthesis and molecular structure of related compounds showcases the importance of structural analysis in organic chemistry. Through X-ray diffraction, they determined the crystal structure of cyclic amino acid esters, which are pivotal for understanding the reactivity and properties of similar spirocyclic compounds (Moriguchi et al., 2014).
Novel Synthetic Pathways
Another study focuses on developing new synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, demonstrating its utility for further selective derivatization. This work underscores the continuous search for versatile intermediates that can access chemical spaces complementary to established compound families (Meyers et al., 2009).
Stereoselective Synthesis
Campbell et al. (2009) describe the enantioselective synthesis of a compound utilizing iodolactamization as a key step, highlighting the importance of chiral synthesis in creating compounds with potential biological activity. This study exemplifies the ongoing efforts to achieve precise control over product stereochemistry in organic synthesis (Campbell et al., 2009).
Conformational Analysis
Fernandez et al. (2002) conducted a conformational analysis of spirolactams as conformationally restricted pseudopeptides. Their work illustrates the integration of organic synthesis with structural biology to design and study molecules that mimic biological peptides, contributing to the development of novel therapeutics (Fernandez et al., 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 5-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20INO3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-9(12)6-13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGNBHZKLFYEBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCOC2CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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